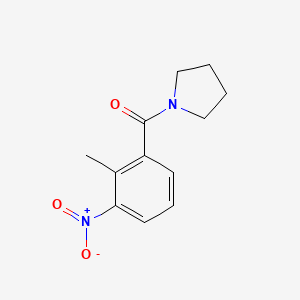

1-(2-methyl-3-nitrobenzoyl)pyrrolidine

Description

1-(2-Methyl-3-nitrobenzoyl)pyrrolidine is a pyrrolidine derivative featuring a 2-methyl-3-nitrobenzoyl substituent on the pyrrolidine nitrogen. Pyrrolidine-based compounds are renowned for their structural versatility and pharmacological relevance, including anti-inflammatory, antiviral, and enzyme inhibitory activities .

Properties

IUPAC Name |

(2-methyl-3-nitrophenyl)-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3/c1-9-10(5-4-6-11(9)14(16)17)12(15)13-7-2-3-8-13/h4-6H,2-3,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMYTWYYPGACUCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)N2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

a. 1-(2-Bromo-3-methylbenzoyl)pyrrolidine (CAS 1309366-09-3)

- Structure : The bromo substituent replaces the nitro group at the 3-position.

- No explicit biological data is provided, but brominated aromatic compounds are often explored in medicinal chemistry for their stability and halogen bonding capabilities .

b. (E,E)-1-(2,4-Dodecadienoyl)-pyrrolidine

- Structure: A long aliphatic chain (2,4-dodecadienoyl) replaces the benzoyl group.

- Properties : Evaluated via QSAR (Quantitative Structure-Activity Relationship) for toxicity and safety as a feed additive. The unsaturated chain likely increases hydrophobicity, affecting membrane permeability and metabolic stability .

c. 1-(1-Cyclohexen-1-yl)-pyrrolidine

- Structure : Cyclohexenyl group attached to pyrrolidine.

- Properties: Identified as a seaweed-derived alkaloid.

d. 1-(1-Phenylcyclohexyl)pyrrolidine (PCPy)

- Structure : Arylcyclohexyl substituent.

Electronic and Steric Effects

- Nitro vs. Bromine, while also electron-withdrawing, may prioritize halogen bonding over charge interactions .

Pharmacological and Toxicological Profiles

- Cytotoxicity : Natural pyrrolidine alkaloids and synthetic derivatives (e.g., N-substituted pyrrolidines) show cytotoxicity against cancer cells, suggesting a possible avenue for the target compound .

- Safety : Controlled substances like PCPy underscore the importance of substituent choice in avoiding neurotoxic effects .

Data Tables

Table 1. Structural and Functional Comparison of Pyrrolidine Derivatives

Table 2. Substituent Effects on Reactivity

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.